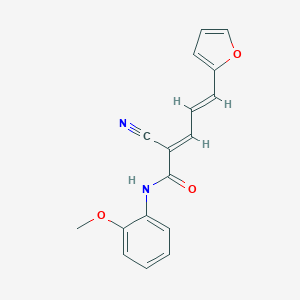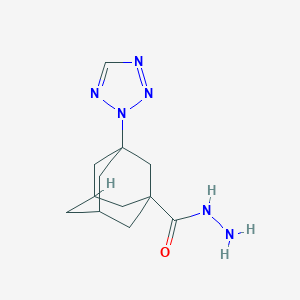
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide, also known as TAAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAAC is a tetrazole-containing derivative of adamantane, which is a cyclic hydrocarbon that has been widely used in the development of drugs and other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating the activity of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also soluble in a wide range of solvents, which makes it easy to work with in the lab. However, this compound has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in preclinical research.
Future Directions
There are several future directions for the research on 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide. One potential direction is to study the pharmacokinetics and toxicity of this compound in vivo. This information will be crucial for the development of this compound as a potential drug candidate. Another potential direction is to study the effects of this compound on other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to understand the mechanism of action of this compound and to identify its molecular targets. This information will be important for the development of more specific and effective this compound derivatives.
Synthesis Methods
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide can be synthesized using a two-step procedure. The first step involves the reaction of adamantane-1-carbohydrazide with sodium azide to form 1-(azidomethyl)adamantane-1-carbohydrazide. The second step involves the reaction of 1-(azidomethyl)adamantane-1-carbohydrazide with triethylorthoformate and acetic anhydride to form this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
Scientific Research Applications
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide has been shown to have potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, anticonvulsant, and neuroprotective effects. This compound has also been shown to have anticancer activity and has been studied for its potential use in cancer therapy. Additionally, this compound has been studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
3-(tetrazol-2-yl)adamantane-1-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O/c13-16-10(19)11-2-8-1-9(3-11)5-12(4-8,6-11)18-15-7-14-17-18/h7-9H,1-6,13H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYHKYYRFKPJAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

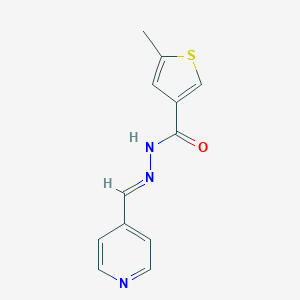
![5-({2-nitro-4-methylphenoxy}methyl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B455744.png)

![Methyl 2-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B455752.png)
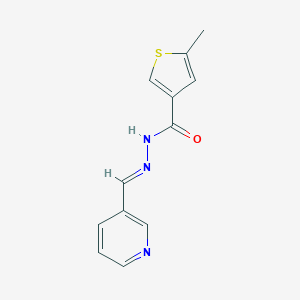
![5-methyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B455755.png)
![(2E)-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2,3-diphenylprop-2-enamide](/img/structure/B455757.png)

![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B455759.png)
![3-chloro-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B455761.png)
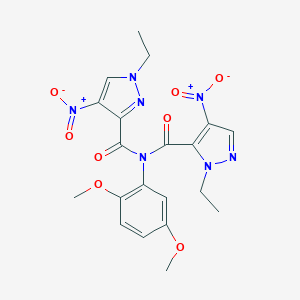
![N-methyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B455764.png)
![2-chloro-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B455765.png)
